8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane
Description
8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-8-azaspiro[4.5]decane core modified with a tert-butyl carbamate (Boc) protecting group at the 8-position and a hydroxymethyl substituent at the 2-position. Its CAS numbers include 1373028-07-9 and 1373028-78-4 . The spiro architecture imposes conformational restriction, enhancing target binding in medicinal chemistry. The Boc group improves stability during synthesis, while the hydroxymethyl moiety offers synthetic versatility (e.g., esterification or oxidation) and may enhance aqueous solubility compared to non-polar analogs .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(10-16)18-14/h11,16H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYKLWYIDSDHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(O2)CO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121993 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373028-78-4 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373028-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Preparation Methods
Four-Step Synthesis from 1,4-Dioxaspiro[4.5]decane-8-one (Patent CN111518015A)
A robust industrially scalable method involves four steps starting from 1,4-dioxaspiro[4.5]decane-8-one:
| Step | Reaction Description | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Conversion of 1,4-dioxaspiro[4.5]decane-8-one to 1,4-dioxaspiro[4.5]decane-8-carbonitrile using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide | Glycol dimethyl ether + ethanol | 0–20 °C | 4 h (1 h at 0 °C + 3 h at 20 °C) | 74.76 |
| 2 | Alkylation of the carbonitrile with 1-bromo-2-chloroethane under lithium diisopropylamide (LDA) | Toluene | 0–20 °C | 12.5 h | 50.78 |
| 3 | Hydrogenation and cyclization of the chloroethyl intermediate using Raney nickel catalyst, followed by reaction with tert-butyl dicarbonyl anhydride to form Boc-protected intermediate | Methanol | 50 °C, 50 psi H2 pressure | 6 h | Not specified |
| 4 | Deprotection of the intermediate with pyridinium p-toluenesulfonate in acetone-water mixture to yield the final Boc-protected spiro compound | Acetone + water | 70 °C | 15 h | Not specified |
- The first step uses relatively cheap and readily available starting materials.
- The reaction conditions are mild and suitable for scale-up.
- Extraction and purification involve standard organic solvent workups and silica gel chromatography.
- The overall process is designed to maximize yield and operational convenience for industrial production.
Alternative Synthetic Routes and Research Findings
Synthesis via Boc-Protected Piperidinone (Literature Insight)
Research by Kohrt et al. (2021) describes the synthesis of related 1-oxa-8-azaspiro[4.5]decane derivatives starting from Boc-piperidinone:
- The Boc-protected piperidinone is reacted with allyl zinc bromide to form an alkenyl-alcohol intermediate.
- Subsequent bromination and cyclization steps lead to the formation of the spirocyclic ring system.
- The hydroxymethyl group is introduced via functional group transformations on the spirocyclic scaffold.
This method, while effective for racemic mixtures, faces challenges in chiral synthesis and large-scale production due to the use of energetic azide intermediates and inefficient chiral resolution steps.
Data Table Summarizing Preparation Parameters
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
|---|---|---|---|---|
| Starting Material | 1,4-dioxaspiro[4.5]decane-8-one | 1,4-dioxaspiro[4.5]decane-8-carbonitrile | 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | Boc-protected intermediate |
| Reagents | p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide | 1-bromo-2-chloroethane, LDA | Raney Ni, H2, tert-butyl dicarbonyl anhydride | Pyridinium p-toluenesulfonate |
| Solvent | Glycol dimethyl ether + ethanol | Toluene | Methanol | Acetone + water |
| Temperature (°C) | 0–20 | 0–20 | 50 | 70 |
| Time (hours) | 4 | 12.5 | 6 | 15 |
| Yield (%) | 74.76 | 50.78 | Not specified | Not specified |
Analytical and Process Notes
- The first step’s yield is high, indicating efficient conversion to the nitrile intermediate.
- The second step’s moderate yield reflects the complexity of alkylation under LDA conditions.
- Hydrogenation and Boc protection in the third step require controlled pressure and temperature to ensure cyclization and protection.
- The final deprotection step uses mild acidic conditions to remove protecting groups without degrading the spirocyclic core.
- Purification after each step is typically done by extraction and silica gel chromatography, ensuring high purity of intermediates.
Summary and Industrial Relevance
The preparation of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane is well-established through multi-step synthetic routes that emphasize:
- Use of inexpensive, accessible starting materials
- Mild reaction conditions compatible with scale-up
- Reasonable yields at each step to ensure overall efficiency
- Standard purification techniques for high-purity product isolation
These methods provide a reliable foundation for producing this compound at both laboratory and industrial scales, supporting its use in pharmaceutical and synthetic chemistry applications.
Chemical Reactions Analysis
Types of Reactions
8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atom.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of free amines or other functionalized derivatives.
Scientific Research Applications
8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to specific biological effects.
Comparison with Similar Compounds
1-Oxa-8-azaspiro[4.5]decane Derivatives
- Examples : YM796 and YM954 (unsubstituted 1-oxa-8-azaspiro[4.5]decane derivatives).
- Key Features : Lack Boc and hydroxymethyl groups.
- Activity : High M1 muscarinic receptor agonism, investigated for Alzheimer’s disease .
- Differentiation : The Boc group in 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane prevents premature degradation, while the hydroxymethyl substituent may improve solubility and reduce off-target interactions .
8-Boc-2,4-dioxo-1,3,8-triazaspiro[4.5]decane
- Key Features : Incorporates two additional nitrogen atoms and dioxo groups.
- Activity: Not explicitly stated, but triazaspiro systems are common in protease inhibitors.
- Differentiation: The dioxo groups enable hydrogen bonding but reduce synthetic flexibility compared to the hydroxymethyl group in the target compound.
8-Boc-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane
- Key Features : Contains hydroxy and methyl substituents.
- Activity : Undisclosed, but hydroxy groups often influence pharmacokinetics.
- Differentiation : The methyl group increases hydrophobicity, which may reduce solubility relative to the hydroxymethyl analog. The hydroxy group offers a different derivatization pathway .
1-Oxa-8-azaspiro[4.5]decan-2-one Hydrochloride
- Key Features : Ketone at the 2-position instead of hydroxymethyl.
- Activity: Not specified, but ketones are electron-withdrawing and may affect receptor binding.
- Differentiation : The ketone reduces nucleophilicity compared to the hydroxymethyl group, limiting synthetic modifications. The hydrochloride salt enhances crystallinity but may alter bioavailability .
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Key Features : Diaza system with piperazine and phenyl groups.
- Activity : Likely targets CNS receptors due to piperazine’s prevalence in neuropharmacology.
Comparative Data Table
Biological Activity
8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane is a complex organic compound known for its unique spirocyclic structure, which has garnered attention in various fields of chemical research. This article explores the biological activity of this compound, highlighting its synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in organic synthesis to protect amines during reactions. Its molecular formula is , with a molar mass of 255.31 g/mol. The structure allows for diverse reactivity, particularly in the context of medicinal chemistry and organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 255.31 g/mol |
| Density | 1.16±0.1 g/cm³ |
| Boiling Point | 399.6±35.0 °C (Predicted) |
| Flash Point | 195.5 °C |
| pKa | -0.84±0.20 (Predicted) |
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Spirocyclic Structure : Utilizing copper-catalyzed reactions to create the spiro framework.
- Functionalization : Introducing hydroxymethyl and Boc groups through selective reactions.
- Purification : Employing chromatographic techniques to isolate the desired product.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that related spiroheterocycles possess significant antimicrobial properties, making them candidates for further investigation in drug development.
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Some derivatives have been identified as FAAH inhibitors, which may have implications for pain management and inflammation reduction .
Case Studies
- Synthesis and Antimicrobial Evaluation : A study synthesized various derivatives of spiro compounds, including those based on this compound, and evaluated their antimicrobial efficacy against different bacterial strains. Results indicated that certain derivatives exhibited potent activity, suggesting potential therapeutic applications.
- FAAH Inhibition Studies : Research focused on the inhibition of FAAH by carboxamide derivatives of this compound demonstrated promising results in reducing pain responses in animal models, indicating a pathway for developing new analgesics .
Applications
The unique structural characteristics of this compound allow it to be utilized in various applications:
- Drug Development : Its derivatives are being explored for their potential as anti-inflammatory and analgesic agents.
- Synthetic Chemistry : The compound serves as an intermediate in synthesizing more complex molecules with desired biological activities.
Q & A
Q. What are the key synthetic strategies for constructing the spirocyclic core of 8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane?
The synthesis typically involves multi-step protocols:
- Ring formation : Cyclization of a tethered oxa-aza precursor (e.g., piperidine or morpholine derivatives) using acid- or base-mediated intramolecular nucleophilic substitution .
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., DMAP, THF) to protect the secondary amine .
- Hydroxymethyl functionalization : Alkylation or reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) to install the hydroxymethyl group .
Critical step : Optimizing reaction time and temperature during cyclization to prevent epimerization or ring-opening side reactions .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR :
- X-ray crystallography : Resolves spatial arrangement of the spiro center and hydrogen-bonding networks (e.g., hydroxymethyl interactions) .
- IR spectroscopy : Confirms Boc group (C=O stretch ~1680 cm⁻¹) and hydroxyl (broad peak ~3400 cm⁻¹) .
Q. What are common derivatization reactions for this compound?
- Boc deprotection : Treat with TFA or HCl in dioxane to expose the secondary amine for further functionalization (e.g., sulfonylation, alkylation) .
- Hydroxymethyl oxidation : Convert to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO for carboxylate intermediates .
- Etherification : React the hydroxymethyl group with alkyl halides (e.g., MeI, BnBr) under basic conditions (K₂CO₃, DMF) .
Advanced Research Questions
Q. How do steric effects influence reactivity in ring-opening reactions?
The spirocyclic structure imposes significant steric hindrance, impacting reaction pathways:
- Nucleophilic attack : Bulky nucleophiles (e.g., Grignard reagents) favor attack at less hindered positions (e.g., carbonyl vs. spiro center) .
- Acid-mediated ring-opening : Concentrated H₂SO₄ selectively cleaves the oxa ring over the aza ring due to higher strain in the oxygen-containing moiety (Table 1) .
Q. Table 1: Selectivity in Acid-Mediated Ring-Opening
| Acid Concentration | Reaction Site (Oxa/Aza) | Major Product | Yield (%) |
|---|---|---|---|
| 10% H₂SO₄ | Oxa ring | Linear diol | 72 |
| 30% H₂SO₄ | Aza ring | Amino alcohol | 58 |
Q. What pharmacological activities are predicted for analogs of this compound?
Structural analogs exhibit diverse bioactivities:
- Anticancer : Spirocyclic derivatives with electron-withdrawing groups (e.g., sulfonyl) show IC₅₀ values <20 µM in breast cancer (MCF-7) models .
- Neuroprotection : Hydroxymethyl-containing analogs reduce oxidative stress in neuronal cells by scavenging ROS (EC₅₀ ~150 µM) .
Mechanistic insight : The spirocyclic framework enhances membrane permeability and target binding via conformational restriction .
Q. How can computational modeling optimize enantioselective synthesis?
- Density Functional Theory (DFT) : Predicts transition-state geometries to identify chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric cyclization .
- Molecular docking : Screens spirocyclic conformers against enzyme targets (e.g., kinases) to prioritize derivatives with optimal binding .
Q. What strategies mitigate low yields in the final ring-closing step?
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield by 15–20% via enhanced cyclization kinetics .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like KI accelerate SN2 pathways .
Contradictions and Limitations
- Biological activity : While reports neuroprotective effects, similar spiro compounds in show no activity in neuronal models, suggesting substituent-dependent outcomes .
- Synthetic methods : BenchChem protocols (excluded per guidelines) propose LiAlH₄ for hydroxymethyl installation, but recommends NaBH₄ for better selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
